N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2,6-Dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex compound featuring an ethanediamide (oxamide) backbone linked to a 2,6-dimethylphenyl group and a 3-fluorophenyl-substituted thiazole moiety via an ethyl chain.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-6-4-7-14(2)19(13)26-21(28)20(27)24-11-10-18-15(3)25-22(29-18)16-8-5-9-17(23)12-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIWKPGFPPMPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide typically involves multi-step organic reactions. The starting materials include 2,6-dimethylaniline, 3-fluorobenzaldehyde, and 4-methyl-1,3-thiazole-5-carboxylic acid. The synthesis can be divided into the following steps:
Formation of the Thiazole Ring: The reaction between 3-fluorobenzaldehyde and 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) forms the thiazole ring.
Amidation Reaction: The thiazole derivative is then reacted with 2,6-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit potential pharmacological activities. It can be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents and core structure. Below is a detailed comparison with analogous compounds from the evidence:
Substituent Analysis: 2,6-Dimethylphenyl Group
- Target Compound : The 2,6-dimethylphenyl group is directly attached to the ethanediamide nitrogen. This substituent is sterically bulky and may enhance binding affinity in hydrophobic environments.
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) : Shares the 2,6-dimethylphenyl group but incorporates an oxazolidinyl-acetamide core. Oxadixyl is a fungicide, indicating that the 2,6-dimethylphenyl moiety may contribute to antifungal activity .
Thiazole Ring Modifications
- Target Compound : The 4-methyl-1,3-thiazol-5-yl group is connected via an ethyl linker to the ethanediamide. The 3-fluorophenyl substitution on the thiazole enhances electron-withdrawing properties and lipophilicity.
- Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) : Contains a thiazolecarboxamide core with halogenated substituents. Thifluzamide’s fungicidal use highlights the role of thiazole rings in disrupting fungal cell membranes .
Linker and Core Structure
- Target Compound : The ethyl chain between the thiazole and ethanediamide may improve conformational flexibility compared to rigid carboxamide linkers (e.g., in thifluzamide).
- Metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) : Features a triazolopyrimidine sulfonamide core. Unlike the target compound, metosulam’s sulfonamide group and triazole ring are critical for herbicidal activity .
Comparative Data Table
Biological Activity
N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 411.5 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its structural components, particularly the thiazole moiety. Thiazoles have been shown to interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects. The presence of the dimethylphenyl and fluorophenyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.
- Case Study : A derivative of thiazole demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) of 1.61 µg/mL against Jurkat T cells, indicating potent cytotoxicity . This suggests that this compound could exhibit similar effects due to its structural similarities.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in cancer progression. For example, molecular dynamics simulations have shown that thiazole-based compounds can effectively bind to active sites of target proteins through hydrophobic interactions and hydrogen bonding .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Jurkat T Cells | 1.61 ± 1.92 | |
| Enzyme Inhibition | Various Enzymes | Not Specified |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from 2,6-dimethylaniline and various thiazole derivatives . The structure-activity relationship indicates that modifications at specific positions on the thiazole ring significantly influence the biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
